molecular formula C14H12BrN3O4S B15016967 2-(2-bromophenoxy)-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide

2-(2-bromophenoxy)-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide

Cat. No.: B15016967
M. Wt: 398.23 g/mol
InChI Key: FBOQETSQYLIIFG-FRKPEAEDSA-N
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Description

2-(2-bromophenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide is a complex organic compound that features a bromophenoxy group, a nitrothiophene moiety, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide typically involves a multi-step process:

    Formation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Etherification: 2-bromophenol is then reacted with 1-bromo-2-propanol to form 2-(2-bromophenoxy)propane.

    Hydrazide Formation: The resulting compound is then treated with hydrazine hydrate to form 2-(2-bromophenoxy)propanehydrazide.

    Condensation Reaction: Finally, the hydrazide is condensed with 4-nitrothiophene-2-carbaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time. Additionally, purification steps like recrystallization or chromatography would be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a copper catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Azides or thiocyanates.

Scientific Research Applications

2-(2-bromophenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide depends on its application:

    Biological Systems: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

    Materials Science: In materials applications, the compound’s electronic properties can influence the behavior of the materials it is incorporated into, such as enhancing conductivity or altering optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromophenoxy)propanehydrazide
  • 4-((E)-{2-[2-(4-bromophenoxy)propanoil]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
  • 2-(2’-bromophenoxy)propane

Uniqueness

2-(2-bromophenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide is unique due to the presence of both a nitrothiophene moiety and a hydrazide linkage, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity or interaction with biological targets.

Properties

Molecular Formula

C14H12BrN3O4S

Molecular Weight

398.23 g/mol

IUPAC Name

2-(2-bromophenoxy)-N-[(E)-(4-nitrothiophen-2-yl)methylideneamino]propanamide

InChI

InChI=1S/C14H12BrN3O4S/c1-9(22-13-5-3-2-4-12(13)15)14(19)17-16-7-11-6-10(8-23-11)18(20)21/h2-9H,1H3,(H,17,19)/b16-7+

InChI Key

FBOQETSQYLIIFG-FRKPEAEDSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=CS1)[N+](=O)[O-])OC2=CC=CC=C2Br

Canonical SMILES

CC(C(=O)NN=CC1=CC(=CS1)[N+](=O)[O-])OC2=CC=CC=C2Br

Origin of Product

United States

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